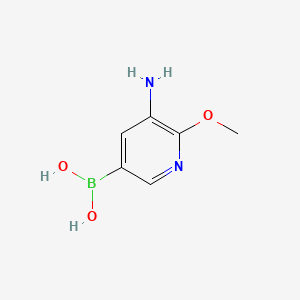

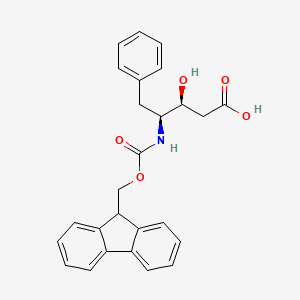

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Fmoc-amino acids and their derivatives involves a variety of chemical reactions tailored to introduce the Fmoc protecting group while preserving the integrity and configuration of the amino acid backbone. Methods such as the reaction of amino acids with (4-iodomethylphenoxy)acetic acid 2-oxo-2-phenylethyl ester have been utilized to achieve high yields of Fmoc-aminoacyloxymethylphenoxyacetic acids, showcasing the versatility and efficiency of synthetic approaches in generating Fmoc-protected amino acids for peptide synthesis (Zinieris et al., 2006).

Molecular Structure Analysis

The molecular structure of Fmoc-amino acids reveals a combination of hydrophobic and aromatic characteristics conferred by the Fmoc group, which are crucial for self-assembly and interaction processes. Studies have detailed the structural and supramolecular features of Fmoc-amino acids, highlighting the noncovalent interactions and patterns that underpin their recognition and assembly properties (Bojarska et al., 2020).

Chemical Reactions and Properties

Fmoc-amino acids participate in a range of chemical reactions, primarily focused on peptide bond formation and the removal of the Fmoc group. The chemical properties of these compounds are designed to facilitate their role in solid-phase peptide synthesis (SPPS), where the Fmoc group can be removed under basic conditions without affecting the peptide chain being synthesized. This selective reactivity is essential for the stepwise construction of peptides and peptidomimetics on a solid support.

Physical Properties Analysis

The physical properties of Fmoc-amino acids, such as solubility, melting point, and optical activity, are significantly influenced by the Fmoc group. These properties are critical in determining the conditions for peptide synthesis and purification processes. The introduction of the Fmoc group increases hydrophobicity and affects the overall solubility profile of the amino acid, which can be leveraged to improve synthesis efficiency and product isolation.

Chemical Properties Analysis

The chemical properties of Fmoc-amino acids center around their reactivity in peptide bond formation and the protective role of the Fmoc group. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. This protective strategy is fundamental in enabling the synthesis of complex peptides and proteins with high fidelity and efficiency.

安全和危害

属性

IUPAC Name |

(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c28-24(15-25(29)30)23(14-17-8-2-1-3-9-17)27-26(31)32-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,28H,14-16H2,(H,27,31)(H,29,30)/t23-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFWEZMWBJEUAX-ZEQRLZLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。